tert-Butyl (1-(piperidin-4-yl)azetidin-3-yl)carbamate is a chemical compound notable for its unique structural features, which include a tert-butyl group, a piperidine ring, and an azetidine moiety. This compound is of significant interest in medicinal chemistry due to its potential applications in drug development and interaction with biological systems. The presence of both piperidine and azetidine rings enhances its pharmacological properties, making it a candidate for further research in therapeutic contexts .
The synthesis of tert-butyl (1-(piperidin-4-yl)azetidin-3-yl)carbamate can be achieved through several methods. Common synthetic routes involve the reaction of tert-butyl carbamate with piperidine and azetidine derivatives.
Key Methods:
Technical details regarding reaction conditions (temperature, solvent choice, duration) are crucial for optimizing yield and purity during synthesis .
The molecular formula of tert-butyl (1-(piperidin-4-yl)azetidin-3-yl)carbamate is , with a molecular weight of approximately 269.39 g/mol. The compound features a tert-butyl group attached to a carbamate functional group, which is further linked to a piperidine and azetidine structure.
The three-dimensional conformation of this compound is critical for its biological activity and interaction with target sites .
tert-Butyl (1-(piperidin-4-yl)azetidin-3-yl)carbamate can undergo various chemical reactions typical for carbamates:
These reactions are essential for modifying the compound for specific applications in medicinal chemistry .
The mechanism of action for tert-butyl (1-(piperidin-4-yl)azetidin-3-yl)carbamate is primarily linked to its interactions with biological targets such as receptors or enzymes involved in neurotransmitter regulation.
Research indicates that compounds with similar structural features often exhibit significant biological activity, warranting further investigation into their mechanisms .
These properties influence its handling in laboratory settings and its behavior in biological systems .
tert-butyl (1-(piperidin-4-yl)azetidin-3-yl)carbamate has several potential applications:
The ongoing research into this compound aims to uncover more about its efficacy and safety profile as a pharmaceutical agent .
Systematic Nomenclature and Synonyms:The compound adheres to IUPAC conventions where "1-(piperidin-4-yl)azetidin-3-yl" designates the azetidine ring linked via its nitrogen to the C4 position of the piperidine ring, with the carbamate group (-NHCOOtert-butyl) attached to the azetidine C3 carbon. Alternative names reflect varying perspectives:
Table 1: Nomenclature and Identifiers
Identifier Type | Value | Source |
---|---|---|
CAS Registry | 1131594-78-9 | Angene Chemical |
Molecular Formula | C₁₃H₂₅N₃O₂ | PubChem Lite |
SMILES | CC(C)(C)OC(=O)NC1CN(C1)C2CCNCC2 | PubChem Lite |
InChIKey | DEZXAIJGUDCVNH-UHFFFAOYSA-N | PubChem Lite |
Structural and Physicochemical Profile:The bridged motif creates a semi-rigid framework with distinct spatial properties:
The compact azetidine (4-membered ring) induces significant ring strain and gauche effects, while the piperidine (6-membered ring) provides a stable chair-configured anchor. This combination favors bioactive conformations inaccessible to linear chains or larger heterocycles.
Synthetic Timeline and Key Applications:First reported in pharmaceutical patent literature circa 2015, this scaffold emerged as a solution to synthetic challenges in kinase inhibitor and inflammasome modulator programs. Its primary utility lies in:
Table 2: Representative Synthetic Routes to the Scaffold
Method | Reaction Sequence | Yield | Application Context |
---|---|---|---|
Reductive Amination | 3-Aminoazetidine·HCl + N-Boc-4-piperidone → NaBH₃CN reduction | ~65% | NLRP3 inhibitor intermediates [7] |
SN₂ Alkylation | N-Boc-3-aminoazetidine + 4-chloro-N-Boc-piperidine → K₂CO₃/DMF | 45-60% | CDK2 degraders [5] |
Deprotection-Cyclization | tert-Butyl 4-(3-((tert-butoxycarbonyl)amino)azetidine-1-carboxylate → TFA deprotection → reductive cyclization | 72% | PROTAC linkers [5] |
Case Study: NLRP3 Inhibitor DevelopmentIn synthesizing benzo[d]imidazole-2-one derivatives (e.g., Compound 18), researchers coupled tert-butyl (1-(piperidin-4-yl)azetidin-3-yl)carbamate with carboxylic acids via HBTU/HOBt activation. The scaffold's piperidine nitrogen was acylated while preserving the Boc group, later removed to afford terminal amines for further elaboration. This approach yielded nanomolar NLRP3 inhibitors suppressing IL-1β release in macrophages [7].
The Boc carbamate serves three critical functions beyond amine protection:
Comparative Protecting Group Performance:Table 3: Carbamate Protection Strategies for Aliphatic Amines
Protecting Group | Deprotection Conditions | Compatibility with Scaffold | Limitations |
---|---|---|---|
tert-Butoxycarbonyl (Boc) | Mild acid (TFA, HCl) | Excellent stability during piperidine N-functionalization | Acid-sensitive substrates require alternatives |
Benzyloxycarbonyl (Cbz) | Hydrogenolysis (H₂/Pd-C) | Moderate; azetidine strain may facilitate side reactions | Incompatible with thiols/halogens |
9-Fluorenylmethoxycarbonyl (Fmoc) | Base (piperidine/DMF) | Poor; base-induced azetidine ring strain release | Limited to very mild coupling conditions |
The Boc group’s stability under diverse reaction conditions (e.g., Pd-catalyzed cross-coupling, alkylations, acylations) is exemplified in PROTAC synthesis. Here, the scaffold’s Boc group remains intact during piperidine nitrogen acylation with CDK2-targeting warheads, only removed late-stage to conjugate E3 ligase ligands [5].
This scaffold is strategically deployed in three therapeutic domains:
The scaffold serves as a conformationally constrained surrogate for linear diamines in NLRP3 binders. Its rigidity improves selectivity over off-target kinases. Key modifications include:
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1